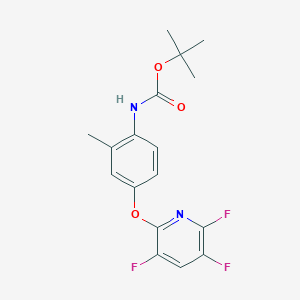
2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound features a unique structure that includes a trifluoropyridinyl group, which imparts distinct chemical properties, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyridinyl Intermediate: The trifluoropyridinyl moiety can be synthesized through halogenation and subsequent substitution reactions.
Coupling Reaction: The pyridinyl intermediate is then coupled with a phenylcarbamic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The trifluoropyridinyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The trifluoropyridinyl group is particularly useful in enhancing the bioavailability and metabolic stability of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The trifluoropyridinyl group can improve the pharmacokinetic properties of drug candidates, making them more effective in targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoropyridinyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(3,5-difluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester
- 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid methyl ester
Uniqueness
Compared to similar compounds, 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester is unique due to the presence of the trifluoropyridinyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications.
属性
IUPAC Name |
tert-butyl N-[2-methyl-4-(3,5,6-trifluoropyridin-2-yl)oxyphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-9-7-10(24-15-12(19)8-11(18)14(20)22-15)5-6-13(9)21-16(23)25-17(2,3)4/h5-8H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRHOGDMQXONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC(=C(C=C2F)F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
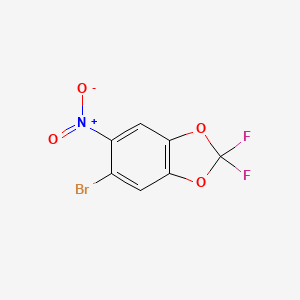
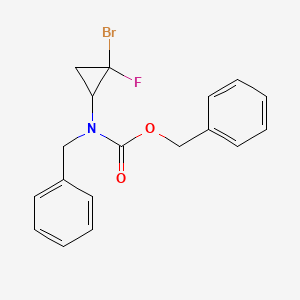
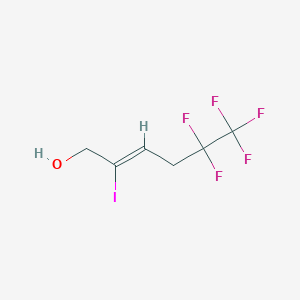
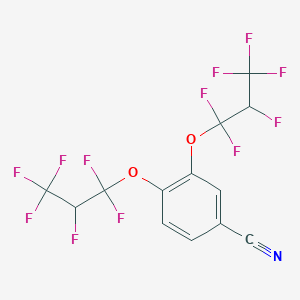

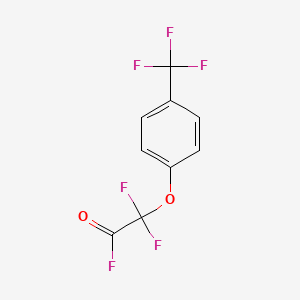
![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)
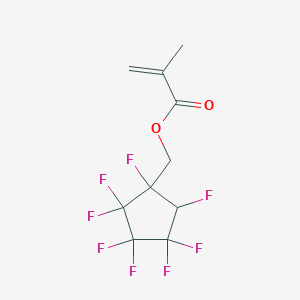

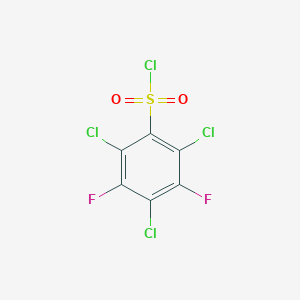
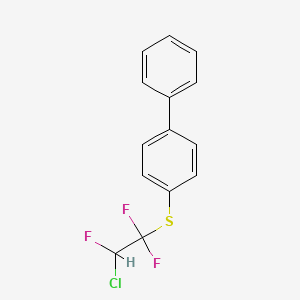
![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
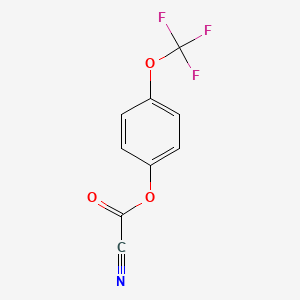
![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)
